(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol
Description
(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the benzimidazole ring.
Properties
IUPAC Name |
(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5-11-8-2-6(4-13)7(10)3-9(8)12-5/h2-3,13H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHVXNUGJRFAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-nitroaniline and 2-methylbenzaldehyde.
Cyclization: The reaction between 4-chloro-2-nitroaniline and 2-methylbenzaldehyde in the presence of a reducing agent such as sodium dithionite leads to the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (6-chloro-2-methyl-3H-benzimidazol-5-yl)carboxylic acid.
Reduction: (6-chloro-2-methyl-3H-benzimidazol-5-yl)methylamine.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-chloro-2-methyl-3H-benzimidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
- (6-chloro-2-methyl-1H-benzimidazol-5-yl)methanol
- (6-chloro-2-methyl-3H-benzimidazol-5-yl)ethanol
- (6-chloro-2-methyl-3H-benzimidazol-5-yl)amine
Comparison:
- Structural Differences: The presence of different functional groups (e.g., hydroxymethyl, ethyl, amine) at the 5th position.
- Chemical Properties: Variations in reactivity and stability due to the different functional groups.
- Biological Activity: Differences in biological activity and therapeutic potential based on the specific functional groups and their interactions with molecular targets.
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